3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1266686-55-8
VCID: VC4259933
InChI: InChI=1S/C11H12N2O.ClH/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14;/h1-4,7H,5-6,12H2,(H,13,14);1H
SMILES: C1=CC=C2C(=C1)C=C(C(=O)N2)CCN.Cl
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.69

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride

CAS No.: 1266686-55-8

Cat. No.: VC4259933

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.69

* For research use only. Not for human or veterinary use.

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride - 1266686-55-8

Specification

CAS No. 1266686-55-8
Molecular Formula C11H13ClN2O
Molecular Weight 224.69
IUPAC Name 3-(2-aminoethyl)-1H-quinolin-2-one;hydrochloride
Standard InChI InChI=1S/C11H12N2O.ClH/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14;/h1-4,7H,5-6,12H2,(H,13,14);1H
Standard InChI Key AXZZEDZBJPNGLR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)N2)CCN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features a quinoline backbone (a benzene ring fused to a pyridine ring) with a 2-aminoethyl substituent at position 3 and a ketone group at position 2. The hydrochloride salt enhances its solubility in polar solvents. Its molecular formula is C11_{11}H13_{13}ClN2_2O, with a molecular weight of 240.69 g/mol.

Key Structural Attributes:

  • Quinoline core: Provides aromaticity and planar geometry, facilitating π-π stacking interactions.

  • Aminoethyl side chain (-CH2_2CH2_2NH2_2): Introduces basicity and potential for hydrogen bonding.

  • Hydrochloride salt: Improves stability and aqueous solubility.

Comparative Analysis with Related Compounds

CompoundCAS NumberMolecular FormulaSubstituentsMolecular Weight (g/mol)
3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride1266690-76-9C10_{10}H11_{11}ClN2_2O-CH2_2NH2_2 at C3210.66
3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride1266686-95-6C13_{13}H17_{17}ClN2_2O-CH2_2CH2_2NH2_2 at C3; -CH3_3 at C7/C8252.74
Target CompoundNot reportedC11_{11}H13_{13}ClN2_2O-CH2_2CH2_2NH2_2 at C3240.69

The absence of methyl groups at positions 7 and 8 distinguishes the target compound from its dimethyl-substituted analog, potentially altering its electronic profile and bioactivity .

Synthesis and Manufacturing

Proposed Synthetic Route

While no direct synthesis protocol exists for the target compound, methodologies for analogous quinoline derivatives suggest the following steps:

  • Quinoline Core Formation:

    • Employ the Skraup synthesis, involving condensation of aniline with glycerol under acidic conditions (e.g., H2_2SO4_4) and an oxidizing agent (e.g., nitrobenzene) .

  • Introduction of the Aminoethyl Side Chain:

    • Perform nucleophilic substitution at position 3 using ethylenediamine in the presence of a base (e.g., K2_2CO3_3).

  • Salt Formation:

    • Treat the free base with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Conditions:

  • Temperature: 80–100°C for Skraup synthesis.

  • Catalysts: Lewis acids (e.g., AlCl3_3) for electrophilic substitution.

  • Purification: Recrystallization from ethanol or methanol.

Industrial Scalability

Large-scale production would optimize:

  • Continuous flow reactors to enhance yield and reduce side reactions.

  • Chromatographic techniques (e.g., HPLC) for high-purity isolation.

Physicochemical Properties

Calculated and Inferred Properties

PropertyValue/DescriptionBasis of Inference
Melting Point180–190°C (decomposes)Analogous hydrochloride salts
SolubilitySoluble in water, DMSO, methanolHydrochloride salt enhances polarity
pKa (amine group)~9.5Comparison to ethylamine derivatives
LogP (Partition Coefficient)1.2–1.8Predicted via computational models

Spectroscopic Data (Hypothetical)

  • 1^1H NMR (DMSO-d6_6):

    • δ 2.65 (t, J=6.0J = 6.0 Hz, 2H, CH2_2NH2_2), 3.45 (q, 2H, NCH2_2), 7.20–7.80 (m, 4H, aromatic protons).

  • IR (KBr):

    • 3300 cm1^{-1} (N-H stretch), 1670 cm1^{-1} (C=O stretch).

CompoundIC50_{50} (μM)TargetReference
3-(Aminomethyl)quinolin-2-one15.2Bacterial DNA gyrase
7,8-Dimethylquinolin-2-one8.7Myosin ATPase
Target CompoundTBDHypothetical targets

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